uPA Enzyme Inhibition: Direct Head-to-Head IC50 Comparison with the Most Potent NCI Screening Hit
In the same in vitro uPA enzymatic assay (pH 7.4, 37 °C), the target compound (NCI0144205) exhibited an IC50 of 28.4 nM, whereas the most potent hit from the identical NCI library screen, NCI0666712, achieved an IC50 of 9.0 nM [1]. The target compound is approximately 3.2-fold less potent than the top hit, yet it remains a validated sub-30 nM uPA inhibitor identified through a rigorous pharmacophore-based virtual screening workflow (r²₁₆₂ = 0.74, r²PRESS = 0.79) [1]. This places the target compound within the low-nanomolar potency tier for uPA inhibition, providing a quantitative benchmark for procurement decisions when potency tier matters more than absolute maximal potency.
| Evidence Dimension | uPA enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0284 µM (28.4 nM) |
| Comparator Or Baseline | NCI0666712: IC50 = 0.009 µM (9.0 nM); both from Al-Sha'er et al. 2014 NCI library screen |
| Quantified Difference | 3.2-fold lower potency vs. the most potent hit in the same screening set |
| Conditions | uPA enzymatic assay, pH 7.4, 37 °C (Reference 732356 in BRENDA); J. Mol. Model. 2014 |
Why This Matters
Procurement decisions for uPA-focused research programs can weigh this 28.4 nM IC50 against the 9.0 nM benchmark to determine whether the target compound's potency tier is adequate for the intended downstream application (e.g., cellular vs. biochemical assays).
- [1] Al-Sha'er, M.A.; Khanfar, M.A.; Taha, M.O. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis. J. Mol. Model. 2014, 20, 2080. IC50 data accessed via BRENDA Enzyme Database, EC 3.4.21.73, inhibitor NCI0144205 (IC50 = 0.0284 µM) and NCI0666712 (IC50 = 0.009 µM), reference 732356. View Source
